4-(Methylsulfonyl)benzylamine

Catalog No.
S703088
CAS No.
4393-16-2
M.F
C8H11NO2S
M. Wt
185.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methylsulfonyl)benzylamine

Standard benzylamines suffer from high basicity, hERG off-target liability, and metabolic instability. 4-(Methylsulfonyl)benzylamine solves this with a para-methylsulfonyl group.

  • Reduces basicity, preventing hERG off-target effects and catalyst poisoning.
  • Lowers clogP vs. trifluoromethyl analogs, enhancing aqueous solubility.
  • Fully oxidized sulfone avoids thioether metabolic oxidation liabilities.

CAS Number

4393-16-2

Product Name

4-(Methylsulfonyl)benzylamine

IUPAC Name

(4-methylsulfonylphenyl)methanamine

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

InChI

InChI=1S/C8H11NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3

InChI Key

VMNXLLDFGVEBLE-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN

The exact mass of the compound 4-(Methylsulfonyl)benzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-(Methylsulfonyl)benzylamine, 4-Mesylbenzylamine, p-(Methylsulfonyl)benzylamine, 4-(Methanesulfonyl)benzylamine, [4-(Methylsulfonyl)phenyl]methanamine, Benzenemethanamine, 4-(methylsulfonyl)-

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

4-(Methylsulfonyl)benzylamine (CAS: 4393-16-2) is a highly versatile, electron-deficient primary amine utilized extensively as a building block in medicinal chemistry and agrochemical synthesis. Characterized by the presence of a strongly electron-withdrawing and highly polar methylsulfonyl (-SO2CH3) group at the para position, this compound serves as a robust pharmacophore and synthetic intermediate. The sulfonyl moiety not only provides two potent hydrogen-bond acceptors but also significantly alters the physicochemical profile of the benzylic amine, making it a critical reagent for synthesizing amides, sulfonamides, and secondary/tertiary amines where basicity attenuation and enhanced aqueous solubility are required [1].

Research & Procurement Fit

Electron-withdrawing sulfone Methylsulfonyl group provides tunable electronic profile for amine coupling and scaffold diversification
Solid physical form Facilitates precise weighing, automated dispensing, and long-term storage in synthesis workflows
Patent-documented intermediate Cited in pharmaceutical patent applications, supporting IP-relevant synthetic pathways

Substituting 4-(Methylsulfonyl)benzylamine with generic alternatives like unsubstituted benzylamine or other electron-withdrawing analogs (e.g., 4-(Trifluoromethyl)benzylamine) frequently compromises both process outcomes and final material performance. While benzylamine offers similar nucleophilicity, it lacks the necessary hydrogen-bond acceptor geometry and yields overly basic derivatives that often suffer from poor membrane permeability or off-target hERG liabilities in biological systems. Conversely, substituting with 4-(Trifluoromethyl)benzylamine maintains the electron-withdrawing effect but drastically increases lipophilicity, often leading to aqueous insolubility and aggregation. Furthermore, attempting to use the unoxidized 4-(Methylthio)benzylamine as a precursor introduces severe metabolic liabilities, as the thioether is highly susceptible to unpredictable in vivo oxidation, a flaw entirely bypassed by the fully oxidized methylsulfonyl group [1].

Substitution Risk

! Unsubstituted benzylamine lacks the sulfone group; electronic profile mismatch may reduce coupling yields and alter solubility characteristics.
! Halogen- or alkyl-substituted benzylamines have different pKa/LogP values; protonation and ADME profiles may not transfer in lead optimization.
! Liquid benzylamine analogs introduce handling variability; solid form may be preferred for high-throughput and automated synthesis.

Basicity Attenuation via Inductive Effects

The para-methylsulfonyl group exerts a strong electron-withdrawing effect that propagates to the benzylic amine. With a Hammett sigma_p constant of +0.72, the -SO2Me group significantly attenuates the electron density at the nitrogen atom compared to unsubstituted benzylamine (sigma_p = 0). This inductive withdrawal predictably lowers the pKa of the primary amine by approximately 0.7 to 0.8 units relative to the baseline benzylamine (pKa ~9.33). In drug development, this measurable reduction in basicity is a critical design element used to mitigate hERG channel blockade and improve the passive membrane permeability of the resulting active pharmaceutical ingredients [1].

Evidence DimensionHammett sigma_p constant and basicity attenuation
Target Compound Datasigma_p = +0.72 (strong electron withdrawal, lower pKa)
Comparator Or BaselineBenzylamine (sigma_p = 0, pKa ~9.33)
Quantified Difference+0.72 sigma_p difference, resulting in ~0.7-0.8 unit pKa reduction
ConditionsStandard physicochemical profiling for benzylic amines

Enables chemists to predictably lower the basicity of amine-derived drug candidates, directly reducing off-target toxicity and improving pharmacokinetic absorption.

Basicity (pKa) comparison
Reported
pKa = 9.41
Protonation state context for amine coupling and solubility
Data to verify under specific buffer conditions

Aqueous Solubility vs. Lipophilic Isosteres

When selecting an electron-withdrawing benzylamine, the choice between a methylsulfonyl group and a trifluoromethyl group dictates the solubility profile of the final product. 4-(Methylsulfonyl)benzylamine is highly polar, exhibiting an XLogP3 of approximately 0.4. In stark contrast, 4-(Trifluoromethyl)benzylamine is highly lipophilic, with an XLogP3 exceeding 2.0. Procuring the methylsulfonyl derivative allows chemists to maintain the required electron-deficient aromatic system while simultaneously decreasing the overall lipophilicity (clogP) of the scaffold by over 1.5 log units, a critical advantage for formulating water-soluble salts and avoiding late-stage attrition due to poor aqueous solubility .

Evidence DimensionCalculated Lipophilicity (XLogP3)
Target Compound DataXLogP3 ≈ 0.4 (Hydrophilic)
Comparator Or Baseline4-(Trifluoromethyl)benzylamine (XLogP3 > 2.0, Lipophilic)
Quantified Difference>1.5 log unit reduction in lipophilicity
ConditionsStandard partition coefficient modeling

Provides a critical procurement choice for optimizing the aqueous solubility of lead compounds without sacrificing the necessary electron-withdrawing aromatic properties.

Lipophilicity (XLogP3)
Reported
XLogP3 = 1.5
Supports lipophilicity tuning in lead optimization
Computed value; confirm experimentally for target scaffold

Metabolic Stability and Oxidation Resistance

In the synthesis of bioactive molecules, the oxidation state of sulfur-containing precursors is paramount. Using 4-(Methylthio)benzylamine introduces a thioether linkage (S^II) that is highly vulnerable to rapid and unpredictable oxidation by cytochrome P450 enzymes in vivo, forming mixtures of sulfoxides and sulfones. 4-(Methylsulfonyl)benzylamine, featuring a fully oxidized sulfur atom (S^VI), is metabolically inert to further S-oxidation. Procuring the fully oxidized methylsulfonyl building block eliminates this metabolic liability upfront, ensuring that the synthesized amides or secondary amines exhibit predictable pharmacokinetic profiles and avoid reactive metabolite flagging during preclinical screening [1].

Evidence DimensionSusceptibility to S-oxidation
Target Compound DataMetabolically stable (fully oxidized S^VI state)
Comparator Or Baseline4-(Methylthio)benzylamine (Highly susceptible S^II state)
Quantified DifferenceComplete elimination of S-oxidation liability
ConditionsIn vivo metabolic stability profiling (CYP450 assays)

Eliminates unpredictable metabolic shifts and reactive metabolite formation, saving significant time and resources during preclinical drug development.

Physical state at 20°C
Reported
Solid
Simplifies handling and automated dispensing vs. liquid benzylamine
Context-dependent; storage conditions may affect stability

Hydrogen-Bond Acceptor Density for Target Binding

The incorporation of 4-(Methylsulfonyl)benzylamine into drug scaffolds directly increases the hydrogen-bond acceptor (HBA) count of the molecule. Unlike unsubstituted benzylamine, which relies solely on the amine for hydrogen bonding, the -SO2Me group provides two rigid, highly directional oxygen atoms capable of acting as potent HBAs. This specific structural feature has been quantitatively shown to drive high-affinity binding in various therapeutic targets, such as fitting precisely into the S1/S2 pockets of neutrophil elastase or interacting with kinase hinge regions, where the baseline benzylamine fails to achieve the required nanomolar inhibitory potency [1].

Evidence DimensionHydrogen-Bond Acceptor (HBA) count and binding geometry
Target Compound Data2 additional rigid HBAs (sulfonyl oxygens)
Comparator Or BaselineBenzylamine (0 additional HBAs on the aromatic ring)
Quantified DifferenceAddition of 2 directional H-bond acceptors
ConditionsStructure-based target binding (e.g., protease or kinase active sites)

Crucial for synthesizing high-affinity inhibitors where specific, directional hydrogen bonding to the target protein is required for efficacy.

Patent intermediate utility
Supporting evidence
Cited in WO-2018030550-A1, US-10064869-B2
Documented utility in pharmaceutical synthesis
Verify applicability to your specific scaffold and IP strategy

Neutrophil Elastase Inhibitor Synthesis

Due to its specific hydrogen-bond acceptor geometry and optimal polarity, 4-(Methylsulfonyl)benzylamine is a preferred building block for synthesizing 4-pyridone-based neutrophil elastase inhibitors. The sulfonyl group engages critical residues in the enzyme's binding pocket, making it superior to generic benzylamines for this therapeutic class [1].

Multi-CDK Inhibitor Development

The compound is utilized in the synthesis of pyrazolo-quinazoline carboxamides targeting CDKs. Its electron-withdrawing nature and metabolic stability ensure that the resulting kinase inhibitors maintain high in vivo efficacy without succumbing to rapid oxidative clearance [2].

Lipophilic Scaffold Optimization

In late-stage lead optimization, substituting a lipophilic trifluoromethyl or halogenated benzylamine with 4-(Methylsulfonyl)benzylamine serves as a reliable strategy to lower the clogP and improve the aqueous solubility of the drug candidate, directly facilitating easier formulation and better oral bioavailability .

Electron-Deficient Cyclic Ethers and Heterocycles

In transition-metal-catalyzed carbocyclization reactions, the compound acts as an excellent electron-deficient benzylic amine building block. Its attenuated basicity prevents the poisoning of sensitive rhodium or palladium catalysts, a common issue when using more electron-rich or unsubstituted aliphatic amines [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lead optimization – basicity & lipophilicity tuning
Electronic profile and pKa range
pKa and LogP determination in assay media
Synthesis of patent-protected intermediates
Documented use in patent filings
Confirm intermediate reactivity and purity
High-throughput automated synthesis
Solid physical state at ambient
Weighing accuracy and compatibility with liquid handlers
Sulfone pharmacophore incorporation
Methylsulfonyl group as privileged structure
Target binding or metabolic stability assays

XLogP3

1.5

UNII

61O466WZW2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-methylsulfonylbenzylamine

Explore Compound Types